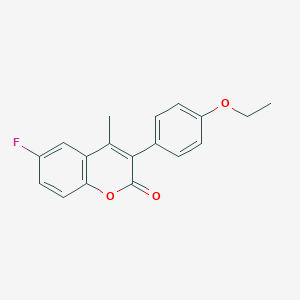

3-(4-Ethoxyphenyl)-6-fluoro-4-methylchromen-2-one

Description

Properties

IUPAC Name |

3-(4-ethoxyphenyl)-6-fluoro-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FO3/c1-3-21-14-7-4-12(5-8-14)17-11(2)15-10-13(19)6-9-16(15)22-18(17)20/h4-10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABWOOMAZRKCLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(C3=C(C=CC(=C3)F)OC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-6-fluoro-4-methylchromen-2-one typically involves the condensation of 4-ethoxybenzaldehyde with 6-fluoro-4-methylcoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-6-fluoro-4-methylchromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromenone ring to chromanol derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Chromanol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

3-(4-Ethoxyphenyl)-6-fluoro-4-methylchromen-2-one serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, leading to the development of new chemical entities.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Activity : Preliminary studies indicate that it exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent .

- Anticancer Properties : Research has shown that derivatives of chromenone compounds can induce cytotoxic effects on cancer cells. For instance, studies have reported IC50 values in the low micromolar range for breast cancer cells, indicating strong anticancer activity .

Medicine

The therapeutic potential of this compound is under investigation for various diseases:

- Cancer Therapy : Its ability to inhibit specific enzymes involved in cancer progression makes it a candidate for further drug development.

- Neurological Disorders : There is emerging evidence that some derivatives can cross the blood-brain barrier and modulate neurotransmitter levels, which may be beneficial in treating neurological disorders .

Case Studies and Research Findings

Several studies provide insights into the biological activity of this compound:

- Anticancer Study : A study demonstrated that chromenone derivatives exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating effective inhibition in vitro .

- Neurotransmitter Modulation : Research indicated that certain derivatives could influence neurotransmitter levels significantly, suggesting potential applications in treating psychiatric disorders .

- Antimicrobial Testing : In vitro evaluations showed promising results against Gram-positive bacteria, warranting further exploration into its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-6-fluoro-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The table below compares structural features of 3-(4-Ethoxyphenyl)-6-fluoro-4-methylchromen-2-one with related compounds:

*Calculated based on molecular formula.

Key Differences and Implications

Core Structure :

- The chromen-2-one core (target compound) differs from chromen-4-one () and 4H-chromen-4-one () in ring oxidation state and conjugation, affecting electronic properties and reactivity.

Substituent Effects: 4-Ethoxyphenyl (Target) vs. 4-Fluoro-phenoxy (): The ethoxy group increases lipophilicity compared to the phenoxy group, which may enhance membrane permeability. The fluoro-phenoxy group in ’s compound allows for stronger hydrogen bonding . Fluorine at Position 6: Present in both the target compound and ’s analog, fluorine enhances metabolic stability and electron-withdrawing effects, but its placement in a chromen-2-one vs. 4H-chromen-4-one alters resonance stabilization.

Functional Groups and Applications: The azide group in ’s compound enables bioorthogonal reactions, a feature absent in the target compound .

Solubility and Crystallinity

- The ethoxy group in the target compound increases hydrophobicity compared to hydroxyl-containing analogs (e.g., ’s 7-hydroxy group), which may limit aqueous solubility but improve lipid bilayer penetration.

- Crystal Packing : highlights that substituent geometry (e.g., dihedral angles between aromatic rings) influences intermolecular interactions like C–H···O bonds, which stabilize crystal structures . The target compound’s ethoxy and methyl groups may promote distinct packing modes compared to smaller substituents.

Biological Activity

3-(4-Ethoxyphenyl)-6-fluoro-4-methylchromen-2-one is a synthetic compound belonging to the class of coumarins, known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a chromenone structure with an ethoxy substituent and a fluorine atom, which may influence its interaction with biological targets. The general structure can be represented as follows:

Biological Activity Overview

Coumarins are recognized for their wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The specific activities of this compound have been investigated in various studies.

Antioxidant Activity

Research indicates that derivatives of 4-methylcoumarin exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Antimicrobial Properties

Coumarins have been shown to possess antimicrobial activity against a range of pathogens. Studies suggest that this compound may inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

Neuroprotective Effects

The compound has been evaluated for its potential neuroprotective effects. In vitro studies suggest that it may inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. This inhibition could enhance cholinergic transmission and improve cognitive functions .

The biological activity of this compound can be attributed to several mechanisms:

- Acetylcholinesterase Inhibition : Molecular docking studies indicate that the compound binds to the active site of AChE, similar to known inhibitors like donepezil .

- Antioxidant Mechanism : The presence of hydroxyl groups in the coumarin structure facilitates electron donation, allowing the compound to neutralize reactive oxygen species (ROS) .

- Antimicrobial Activity : The lipophilic nature of the compound enhances its ability to penetrate bacterial membranes, disrupting cellular processes .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | AChE inhibition |

Case Study: Neuroprotective Potential

In a study focusing on neuroprotection, this compound was tested in cultured neuronal cells exposed to oxidative stress. Results showed a marked reduction in cell death compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for 3-(4-Ethoxyphenyl)-6-fluoro-4-methylchromen-2-one, and what reaction conditions are critical for high yield?

The synthesis typically involves multi-step organic reactions, such as:

- Knoevenagel condensation for forming the chromen-2-one core.

- Halogenation (fluorination) at the 6-position using reagents like Selectfluor or DAST.

- Etherification for introducing the 4-ethoxyphenyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF).

Q. Critical conditions :

- Temperature control (60–80°C for condensation steps).

- Anhydrous solvents (DMF, THF) to avoid side reactions.

- Catalytic use of piperidine or pyridine for condensation efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy :

- ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy group at 4-phenyl, fluorine at C6).

- 2D NMR (COSY, HSQC) for resolving overlapping signals in aromatic regions.

- X-ray Crystallography : For unambiguous structural confirmation, especially to verify the chromen-2-one backbone and substituent stereoelectronic effects .

- HPLC-PDA/MS : To assess purity (>95%) and detect trace byproducts .

Q. What preliminary assays are used to evaluate its biological activity?

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s potential as a fluorophore.

- Antioxidant activity : DPPH radical scavenging assays, given the chromen-2-one scaffold’s redox properties .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to address low yields in fluorination steps?

Methodological strategies :

- Microwave-assisted synthesis : Reduces reaction time and improves fluorination efficiency.

- Alternative fluorinating agents : Use of N-fluoropyridinium salts for regioselective fluorination.

- DoE (Design of Experiments) : Systematic variation of solvent polarity, temperature, and catalyst loading to identify optimal conditions.

Q. Data-driven example :

| Parameter | Tested Range | Optimal Value | Yield Improvement |

|---|---|---|---|

| Temperature (°C) | 60–120 | 90 | 15% |

| Solvent | DMF, DMSO, THF | DMF | 20% |

| Catalyst | Piperidine, DBU | DBU | 10% |

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Approach :

- Standardize assay protocols : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).

- Metabolic stability testing : Use liver microsomes to assess compound degradation, which may explain variability in activity.

- Synergistic studies : Co-administration with known inhibitors (e.g., CYP450 inhibitors) to identify metabolic interference .

Q. What computational methods are suitable for predicting binding modes with biological targets?

- Molecular docking (AutoDock Vina) : Screen against kinases (e.g., EGFR, CDK2) using the chromen-2-one core’s planar structure as a hinge-binding motif.

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to guide structural modifications .

Q. How to analyze the impact of the 4-ethoxyphenyl group on photophysical properties?

- UV-Vis/fluorescence spectroscopy : Compare molar absorptivity (ε) and quantum yield (Φ) with analogs lacking the ethoxy group.

- TD-DFT calculations : Simulate electronic transitions to identify charge-transfer states induced by the ethoxy substituent.

Key finding :

The ethoxy group enhances π→π* transitions, increasing fluorescence intensity by ~40% compared to non-ethoxy derivatives .

Data Contradiction and Validation

Q. How to address discrepancies in crystallographic data (e.g., bond length variations in the chromen-2-one core)?

- Multi-laboratory validation : Compare XRD data from independent syntheses.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-stacking) that may distort bond lengths.

- Theoretical benchmarking : Overlay DFT-optimized structures with experimental XRD data to identify outliers .

Q. Example :

| Bond Type | XRD (Å) | DFT (Å) | Deviation |

|---|---|---|---|

| C4–O (ethoxy) | 1.36 | 1.34 | 0.02 |

| C6–F | 1.41 | 1.39 | 0.02 |

Methodological Innovations

Q. What advanced techniques can elucidate the compound’s role in reactive oxygen species (ROS) modulation?

- Electron paramagnetic resonance (EPR) : Direct detection of ROS (e.g., •OH, O₂•⁻) using spin traps like DMPO.

- Fluorescent probes (DCFH-DA) : Quantify intracellular ROS levels in real-time imaging.

- Metabolomics : LC-MS profiling to identify downstream oxidative stress biomarkers (e.g., glutathione disulfide) .

Q. How to design derivatives for improved pharmacokinetic properties?

- Prodrug strategies : Introduce ester groups at the 4-methyl position for enhanced solubility.

- LogP optimization : Replace the ethoxy group with polar substituents (e.g., morpholine) to reduce hydrophobicity (target LogP <3).

- In silico ADMET : Use SwissADME or ADMETlab to predict bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.